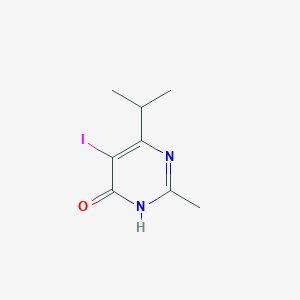5-Iodo-6-isopropyl-2-methyl-pyrimidin-4-ol
CAS No.:
Cat. No.: VC16519995
Molecular Formula: C8H11IN2O
Molecular Weight: 278.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H11IN2O |
|---|---|
| Molecular Weight | 278.09 g/mol |
| IUPAC Name | 5-iodo-2-methyl-4-propan-2-yl-1H-pyrimidin-6-one |
| Standard InChI | InChI=1S/C8H11IN2O/c1-4(2)7-6(9)8(12)11-5(3)10-7/h4H,1-3H3,(H,10,11,12) |
| Standard InChI Key | DFPLIGIDXJIHIU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=C(C(=O)N1)I)C(C)C |
Introduction
Structural and Nomenclature Analysis
The systematic name 5-iodo-6-isopropyl-2-methyl-pyrimidin-4-ol reflects the substituents on the pyrimidine ring. The iodine atom occupies the 5th position, while the hydroxyl group is at the 4th position. The isopropyl and methyl groups are located at the 6th and 2nd positions, respectively. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 278.09 g/mol |
| Exact Mass | 277.992 Da |
| Topological Polar Surface Area | 46.01 Ų |
| LogP (Octanol-Water) | 2.22 |
The compound’s planar pyrimidine ring facilitates π-π stacking interactions, while the iodine atom introduces steric bulk and enhances electrophilic substitution reactivity .
Synthetic Methodologies
Multicomponent Ugi-Smiles Reactions
The compound serves as a key reactant in Ugi-Smiles reactions to generate complex amides and heterocycles. In one protocol, 5-iodo-2-isopropyl-6-methylpyrimidin-4-ol (560 mg, 2.0 mmol) was combined with acetaldehyde, furfurylamine, and 4-(2-isocyanoethyl)-1,2-dimethoxybenzene to produce a polycyclic adduct (5d) in 42% yield . The reaction proceeds via a four-component condensation, leveraging the nucleophilic hydroxyl group and electrophilic iodine for regioselective bond formation.
Physicochemical and Spectroscopic Properties
Solubility and Stability
While exact solubility data are unavailable, the compound’s LogP of 2.22 suggests moderate lipophilicity, favoring solubility in organic solvents like dichloromethane or ethyl acetate. The hydroxyl group at position 4 enhances hydrogen-bonding capacity, potentially improving aqueous solubility under basic conditions . Stability studies indicate that the iodine substituent may render the compound light-sensitive, necessitating storage in amber containers.
Spectroscopic Characterization
-
NMR (CDCl₃): Key signals include a singlet for the methyl group at δ 2.1 ppm and a multiplet for the isopropyl group at δ 1.2–1.4 ppm. The hydroxyl proton appears as a broad singlet near δ 5.5 ppm .
-
NMR: The iodine-bearing carbon (C5) resonates at δ 98.2 ppm, while the pyrimidine ring carbons appear between δ 150–160 ppm .
Applications in Medicinal Chemistry
Anticancer Activity
Derivatives of this compound show promise in xenograft models. Compound 83, featuring a cyclopentyl group, inhibited tumor growth in MV4-11 xenografts without toxicity . The iodine atom’s role in improving pharmacokinetic properties, such as metabolic stability, warrants further exploration.
Role in Organic Synthesis
Building Block for Heterocycles
The compound’s reactivity enables diverse transformations:
-
Nucleophilic Aromatic Substitution: The iodine atom is displaceable by amines or alkoxides, facilitating access to aryl ethers or amines .
-
Cross-Coupling Reactions: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) can replace iodine with aryl or alkenyl groups, expanding molecular diversity .
Case Study: Synthesis of 5f
Reaction with isovaleraldehyde, 5-methylfurfurylamine, and cyclohexylisocyanide yielded a tricyclic amide (5f, 25% yield), demonstrating the compound’s utility in constructing complex architectures .
Future Perspectives
Future research should prioritize:
-
Structure-Activity Relationships: Systematic modification of substituents to optimize CDK4/6 inhibition.
-
Prodrug Development: Masking the hydroxyl group to enhance bioavailability.
-
Ecotoxicity Studies: Assessing environmental impact due to iodine’s persistence.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume